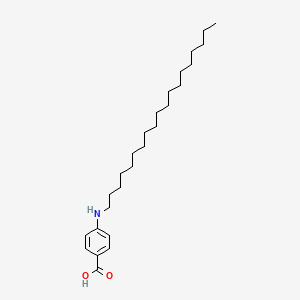

4-(Nonadecylamino)benzoic acid

Description

4-(Nonadecylamino)benzoic acid is a benzoic acid derivative functionalized with a nonadecylamino (-NH-C₁₉H₃₉) group at the para position. While direct references to this compound are absent in the provided evidence, its structural analogs—such as 4-ethylamino, 4-nitrobenzamido, and 4-acylaminobenzoic acids—are well-documented . These derivatives are typically synthesized via condensation reactions between substituted amines and benzoic acid precursors, followed by purification via recrystallization .

Properties

CAS No. |

55791-69-0 |

|---|---|

Molecular Formula |

C26H45NO2 |

Molecular Weight |

403.6 g/mol |

IUPAC Name |

4-(nonadecylamino)benzoic acid |

InChI |

InChI=1S/C26H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-27-25-21-19-24(20-22-25)26(28)29/h19-22,27H,2-18,23H2,1H3,(H,28,29) |

InChI Key |

FDIAQFIWISNAQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The key distinction between 4-(nonadecylamino)benzoic acid and its analogs lies in the substituent on the amino group:

Key Insight: The nonadecyl chain introduces steric bulk and lipophilicity, which can significantly alter solubility and crystallinity compared to smaller substituents (e.g., ethyl or acetyl) .

Physical and Chemical Properties

Key Insight: The nonadecyl chain drastically increases hydrophobicity, reducing water solubility compared to nitro- or acetyl-substituted analogs .

Q & A

Q. What are reliable synthetic pathways for 4-(Nonadecylamino)benzoic acid, and how can purity be optimized?

A common approach involves coupling a nonadecylamine group to a benzoic acid derivative. For example, alkyl-substituted benzoic acids (e.g., 4-n-Dodecylbenzoic acid) are synthesized via Friedel-Crafts alkylation or amidation reactions using long-chain amines . Purification typically employs recrystallization from ethanol or methanol, with purity verification via HPLC (>98% purity) or melting point analysis (>300°C for structurally similar compounds like 4-(Aminomethyl)benzoic acid) . Impurities often arise from incomplete alkylation; column chromatography (silica gel, ethyl acetate/hexane) can resolve this.

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging direct methods for phase determination . For non-crystalline samples, spectroscopic methods like -NMR (to confirm alkyl chain integration) and IR (to identify -COOH and -NH stretches) are critical. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. Table 1: Key Spectroscopic Signatures

| Technique | Expected Data | Reference |

|---|---|---|

| -NMR | δ 1.2–1.6 ppm (nonadecyl CH), δ 12.5 ppm (-COOH) | |

| IR | ~1700 cm (C=O), ~3300 cm (-NH) | |

| HRMS | [M+H] at m/z 448.4 (calculated) |

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations can model electron localization and bond behavior. For example, the Electron Localization Function (ELF) analysis reveals charge distribution in the -COOH and -NH groups, predicting reactivity sites . Software like Gaussian or ORCA, paired with crystallographic data from SHELX, allows correlation between experimental and theoretical geometries .

Q. What experimental design strategies are effective for studying the compound’s solubility and aggregation behavior?

Use Response Surface Methodology (RSM) to optimize solvent systems. For instance, a central composite design can evaluate factors like temperature, pH, and solvent polarity (e.g., water/ethanol mixtures). Monitor aggregation via dynamic light scattering (DLS) and validate with TEM imaging . Contradictions in solubility data (e.g., poor reproducibility in polar solvents) may arise from trace impurities; purify via preparative HPLC and repeat under inert atmospheres .

Q. How should researchers address discrepancies between crystallographic and spectroscopic data?

For example, if NMR suggests a planar -COOH group but crystallography shows distortion, re-examine sample purity and crystallization conditions. SHELXL refinement artifacts (e.g., overfitting thermal parameters) can distort bond angles; use restraints based on similar compounds (e.g., 4-Hydroxybenzoic acid derivatives) . Cross-check with vibrational spectroscopy (IR/Raman) to resolve ambiguities in functional group geometry .

Methodological Resources

- Crystallography : SHELX suite for structure solution/refinement ; WinGX for small-molecule crystallography workflows .

- Safety Protocols : Follow TCI America’s guidelines for handling reactive amines (e.g., use NIOSH-approved respirators, impermeable gloves) .

- Data Analysis : SIR97 for phase determination in ambiguous datasets ; ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.